molecular formula C19H26N2O3 B5491092 N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide

N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide

Cat. No. B5491092
M. Wt: 330.4 g/mol
InChI Key: IVLDDQOUWQIGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide, also known as DU-176b, is a novel oral anticoagulant drug that is currently being investigated for its potential use in the prevention and treatment of thromboembolic disorders. The drug is a direct inhibitor of factor Xa, which is a key enzyme in the blood coagulation cascade.

Mechanism of Action

N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide works by directly inhibiting factor Xa, which is a key enzyme in the blood coagulation cascade. By inhibiting factor Xa, N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide prevents the formation of thrombin, which is necessary for the formation of blood clots.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide has been shown to have a predictable pharmacokinetic profile, with rapid absorption and elimination from the body. The drug has a high oral bioavailability and is not affected by food intake. N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide has also been shown to have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide has several advantages for use in laboratory experiments, including its high potency and selectivity for factor Xa inhibition. The drug also has a predictable pharmacokinetic profile, which allows for accurate dosing and monitoring. However, N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide has limitations in terms of its solubility and stability, which can affect its use in certain experimental settings.

Future Directions

For research and development include investigating the drug's potential use in combination with other anticoagulant agents and exploring its use in specific patient populations.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide involves a multistep process that includes the reaction of 3,5-dimethylphenyl isocyanate with 3-oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, followed by the addition of an acetic anhydride solution. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide has been extensively studied in preclinical and clinical trials for its potential use as an anticoagulant drug. The drug has shown promising results in the prevention and treatment of thromboembolic disorders, including deep vein thrombosis, pulmonary embolism, and stroke.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undecan-9-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-14-11-15(2)13-16(12-14)20-17(22)18(23)21-7-3-19(4-8-21)5-9-24-10-6-19/h11-13H,3-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLDDQOUWQIGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)N2CCC3(CC2)CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetamide

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